[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes both triazole and tetrazine rings, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione typically involves the reaction of monosubstituted tetrazine or tetrazine-based fused rings with appropriate reagents . One common method includes the use of hydrazine derivatives and carbon disulfide under controlled conditions to form the desired triazolo-tetrazine structure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione is used as a building block for synthesizing more complex molecules.
Biology and Medicine
The compound has shown promise in biological and medicinal research. It exhibits antiproliferative activities against certain cancer cell lines, making it a potential candidate for anticancer drug development . Additionally, its derivatives have been studied for their antimicrobial properties .
Industry
In the industrial sector, this compound is explored for its use in the development of energetic materials due to its stability and high nitrogen content .
Wirkmechanismus
The mechanism by which [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione exerts its effects involves interactions with specific molecular targets. In biological systems, it may inhibit key enzymes or interfere with DNA replication, leading to its antiproliferative effects . The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is a significant factor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4]triazine: Similar in structure but lacks the tetrazine ring, resulting in different reactivity and applications.
[1,2,4,5]Tetrazine: Contains the tetrazine ring but not the triazole ring, leading to different chemical properties.
Uniqueness
The uniqueness of [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione lies in its fused ring system, which imparts both stability and reactivity. This makes it a versatile compound for various applications, from drug development to materials science.
Eigenschaften
CAS-Nummer |
51091-10-2 |
---|---|
Molekularformel |
C3H2N6S |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
2H-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-3-thione |
InChI |
InChI=1S/C3H2N6S/c10-3-8-7-2-6-4-1-5-9(2)3/h1H,(H,8,10) |
InChI-Schlüssel |
WWFMAPFOVZCFRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN2C(=S)NN=C2N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.